molecular formula C8H7BrO2 B3274414 (S)-Bromophenylacetic acid CAS No. 60686-78-4

(S)-Bromophenylacetic acid

Cat. No. B3274414
Key on ui cas rn: 60686-78-4
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-ZETCQYMHSA-N
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Patent
US07381822B2

Procedure details

To a solution of α-bromophenylacetic acid (2.15 g, 10 mmol) in ethanol (30 mL) was added 1M HCl in ether (5 mL) and the solution was heated under reflux overnight. The reaction mixture was concentrated to a brown oil (ethyl α-bromophenylacetate), which was used without further purification. A solution of crude ethyl α-bromophenylacetate (2.43 g, 10 mmol) in ethanol (20 mL) was added dropwise to a stirred solution of ethylenediamine (1.2 g, 20 mmol) in 30 mL of ethanol. After the addition was completed, a solution of sodium ethoxide (8.5 mL, 20 mmol, 21 wt. % solution in ethyl alcohol) was added and the reaction was heated under reflux 16 h. The excess ethylenediamine and ethanol were removed under reduced pressure. The residue was extracted with ethyl acetate (200 mL×3), washed with saturated NaCl solution (30 mL×2), dried over MgSO4 and filtered. The crude yellow solid obtained by rotary evaporation of ethyl acetate was purified by silica gel column chromatography. The white solid (1.1 g, 6.2 mmol, 62%) was obtained by elution with CHCl3:MeOH:NH4OH (9:1:0.1). 1H NMR (DMSO-d6): δ 2.75-2.95 (2H, m), 2.95 (1H, br s), 3.10-3.15 (1H, m), 3.21-3.25 (1H, m), 4.29 (1H, s), 7.20-7.37 (5H, m), 7.78 (1H, s). mp: 138°-140° (uncorr.) [lit.]mp: 139°-139.5° (corr.)
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Yield
62%

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=O.Cl.BrC(C1C=CC=CC=1)C(OCC)=O.[CH2:26]([NH2:29])[CH2:27][NH2:28].[O-]CC.[Na+].C(Cl)(Cl)Cl.CO.[NH4+].[OH-]>C(O)C.CCOCC>[O:5]=[C:3]1[CH:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:29][CH2:26][CH2:27][NH:28]1 |f:4.5,6.7.8.9|

Inputs

Step One
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO.[NH4+].[OH-]
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC(C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
BrC(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
8.5 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a brown oil (ethyl α-bromophenylacetate), which
CUSTOM
Type
CUSTOM
Details
was used without further purification
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess ethylenediamine and ethanol were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
washed with saturated NaCl solution (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude yellow solid obtained by rotary evaporation of ethyl acetate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O=C1NCCNC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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